

physicochemical properties of 2,5-Dichloropyridine-4-boronic acid pinacol ester

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Compound of Interest

Compound Name: 2,5-Dichloropyridine-4-boronic acid pinacol ester

Cat. No.: B1461733

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An In-depth Technical Guide to the Physicochemical Properties of **2,5-Dichloropyridine-4-boronic acid pinacol ester**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Chemistry

2,5-Dichloropyridine-4-boronic acid pinacol ester (CAS No: 1073353-98-6) is a specialized heterocyclic organic compound that has emerged as a critical reagent in contemporary synthetic chemistry.^{[1][2]} Its structural architecture, featuring a dichlorinated pyridine ring coupled to a boronic acid pinacol ester, makes it an exceptionally valuable building block, particularly in the realm of medicinal chemistry and materials science.^{[3][4]} The primary utility of this compound lies in its function as a stable, efficient, and versatile coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^[5] This reaction is a cornerstone of modern drug discovery, enabling the precise formation of carbon-carbon bonds to construct complex molecular scaffolds. The incorporation of the 2,5-dichloropyridine motif can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing metabolic stability, bioavailability, or target binding affinity.^[6] This guide provides a comprehensive overview of its core physicochemical properties, stability, handling, and analytical characterization, offering field-proven insights for its effective application.

Core Physicochemical & Structural Properties

The compound is a white to off-white solid at room temperature.^[1] Its fundamental properties are summarized below, providing the foundational data required for stoichiometric calculations, reaction setup, and analytical assessment.

Property	Value	Source(s)
CAS Number	1073353-98-6	[1] [2]
Molecular Formula	C ₁₁ H ₁₄ BCl ₂ NO ₂	[1] [2]
Molecular Weight	273.95 g/mol	[1] [2]
Physical Form	Solid (at 20°C)	[1]
Melting Point	83-85 °C	[1]
Purity (Typical)	≥95-98%	[1] [7]

Structurally, the molecule's reactivity is dominated by the C-B bond of the pinacol boronate ester. The pinacol group provides significantly enhanced stability compared to the free boronic acid, reducing the propensity for self-condensation (anhydride formation) and degradation, yet it is labile enough to participate in the catalytic cycle of cross-coupling reactions.^[8] The two chlorine atoms on the pyridine ring act as electron-withdrawing groups, influencing the electronic nature of the aromatic system and providing additional synthetic handles for further functionalization.

Stability, Handling, and Storage: Ensuring Reagent Integrity

While pinacol esters are designed for stability, their handling and storage are not trivial. The primary pathway for degradation is hydrolysis of the boronic ester back to the corresponding boronic acid, which can be catalyzed by moisture, acid, or base.^{[8][9]}

Causality Behind Instability: The boron atom in the ester is Lewis acidic and susceptible to nucleophilic attack by water. This process is often catalyzed by residual silanol groups on glass

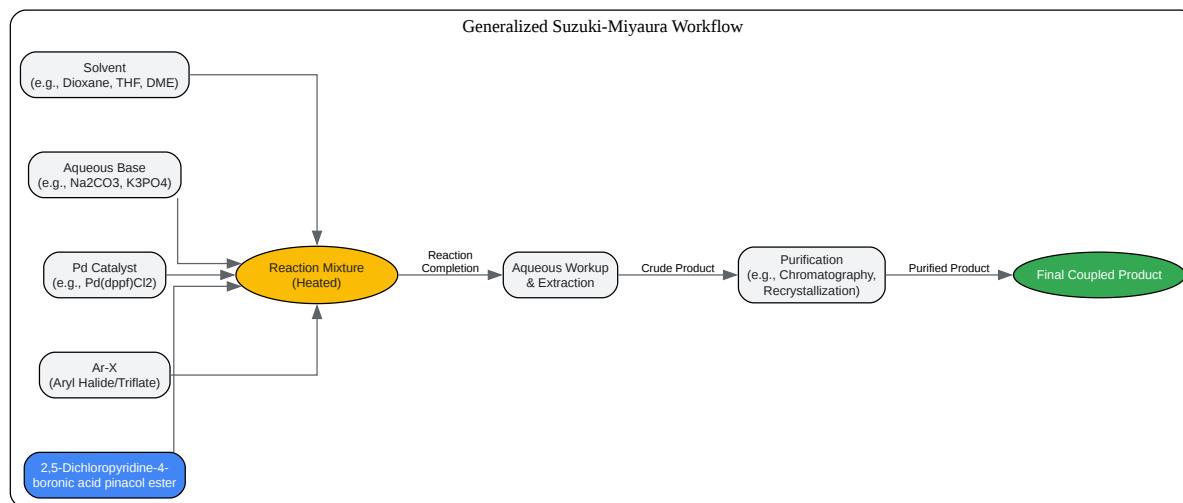
surfaces or silica gel during chromatography, and by acidic or basic conditions that can facilitate the cleavage of the B-O bonds.[10][11]

Recommended Protocols for Handling and Storage:

- Storage: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated place, with some suppliers recommending temperatures as low as -20°C.[12][13][14] It should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon, to minimize exposure to moisture and air.[13]
- Handling: Always handle the compound in a fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][12] Avoid generating dust.[12]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can promote degradation.[12]

Application in Synthesis: The Suzuki-Miyaura Coupling Workflow

The paramount application of **2,5-Dichloropyridine-4-boronic acid pinacol ester** is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the pyridine ring of the boronic ester and an aryl or vinyl halide/triflate.



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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization: A Validated Protocol for Purity Assessment

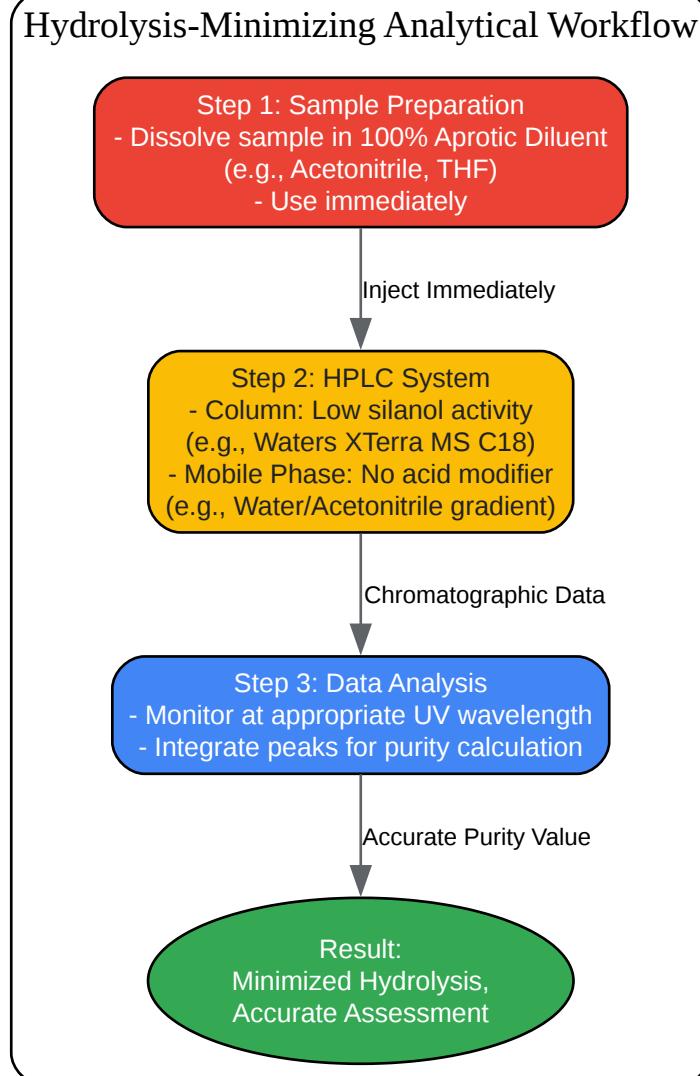
Assessing the purity of boronic acid pinacol esters via reversed-phase high-performance liquid chromatography (RP-HPLC) is a significant challenge due to their propensity for on-column hydrolysis.^{[11][15][16]} Standard analytical methods using aqueous-organic mobile phases and conventional C18 columns often yield inaccurate results, showing the hydrolyzed boronic acid as a major impurity even if it is not present in the solid sample.^[9]

The Challenge: On-Column Hydrolysis

The root cause of this analytical inaccuracy is the interaction of the boronic ester with the stationary phase and mobile phase. Residual silanol groups on the surface of silica-based columns can catalyze hydrolysis, and the presence of water and protic modifiers (like formic or trifluoroacetic acid) in the mobile phase accelerates this degradation during the analytical run. [\[11\]](#)[\[16\]](#)

The Solution: A Self-Validating Hydrolysis-Minimizing RP-HPLC Protocol

To achieve an accurate purity assessment, the entire analytical workflow must be designed to prevent hydrolysis. The following protocol is based on methodologies proven to minimize on-column degradation. [\[11\]](#)[\[15\]](#)[\[16\]](#)



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Caption: Workflow for accurate purity analysis of boronic pinacol esters.

Detailed Step-by-Step Methodology:

- Sample Preparation (Critical Step):
 - Causality: To prevent pre-injection hydrolysis, an aprotic, non-aqueous diluent is essential. [\[9\]](#)[\[11\]](#)
 - Protocol: Accurately weigh ~1 mg of **2,5-Dichloropyridine-4-boronic acid pinacol ester** and dissolve it in 1.0 mL of 100% acetonitrile (HPLC grade). Vortex to ensure complete

dissolution. Analyze the sample as soon as possible after preparation.

- HPLC Conditions:

- Causality: The column chemistry is the most significant factor in on-column hydrolysis.[11] [16] A modern, end-capped column with low residual silanol activity is required. The absence of an acid modifier in the mobile phase further reduces a key catalyst for hydrolysis.[15]

- Protocol:

- Column: Waters Xterra MS C18, 4.6 x 50 mm, or equivalent column with certified low silanol activity.[15]
 - Mobile Phase A: Water
 - Mobile Phase B: Acetonitrile
 - Gradient: A typical starting point would be a linear gradient from 20% B to 80% B over 5-7 minutes.
 - Flow Rate: 1.2 mL/min[15]
 - Column Temperature: 35°C[15]
 - Injection Volume: 2 µL[15]
 - Detection: UV detection at 220 nm[15]

- Data Analysis and Interpretation:

- Expected Outcome: Under these optimized conditions, the chromatogram should show a sharp, primary peak for the intact **2,5-Dichloropyridine-4-boronic acid pinacol ester**. Any peak corresponding to the hydrolyzed boronic acid should be minimal (<0.5%), representing a more accurate purity profile of the solid material.

Conclusion

2,5-Dichloropyridine-4-boronic acid pinacol ester is a high-value reagent whose effective use is predicated on a thorough understanding of its physicochemical properties. While its stability is superior to the corresponding free boronic acid, its susceptibility to hydrolysis necessitates careful handling, storage, and, most critically, specialized analytical techniques to ensure quality control. By employing the protocols outlined in this guide, researchers and drug development professionals can confidently utilize this versatile building block to its full potential, accelerating the synthesis of novel chemical entities for a wide range of applications.

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